Octahydroindolizin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-4-6-10-5-2-1-3-8(7)10/h7-8H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFAPBHHGYLKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-81-9 | |
| Record name | octahydroindolizin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Octahydroindolizin 1 Amine and Structural Analogs
Retrosynthetic Strategies for the Octahydroindolizine (B79230) Skeleton
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com This approach is fundamental in planning the assembly of complex structures like the octahydroindolizine framework.
The design of a synthesis for the octahydroindolizine skeleton begins with identifying key bonds that can be disconnected to reveal logical precursor molecules. A primary strategy involves disconnecting one of the carbon-nitrogen bonds within the bicyclic system.
A common disconnection strategy breaks the N-C8a bond, which simplifies the bicyclic indolizidine skeleton into a more manageable monosubstituted piperidine (B6355638) ring. For instance, a retrosynthetic analysis of (6R)-octahydroindolizin-6-ol suggests it can be derived from a chiral piperidine precursor, (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol. researchgate.net This approach strategically places functional groups on the piperidine ring that can facilitate the final intramolecular cyclization to form the five-membered ring.
Another powerful design principle involves an intramolecular double Michael reaction, which can construct the bicyclic system in a single, stereocontrolled step from an α,β-unsaturated enamide ester precursor. rsc.org This convergent approach simplifies the synthetic route significantly.
| Retrosynthetic Strategy | Key Precursor Type | Bond(s) Formed in Forward Synthesis |
| Intramolecular Cyclization | Substituted Piperidine | C-N bond to form the five-membered ring |
| Intramolecular Double Michael Reaction | α,β-Unsaturated Enamide Ester | Two C-C bonds to form the six-membered ring |
| Aza-Prins Cyclization | 2-Allylpyrrolidine (B1599746) and Aldehyde | C-C and C-N bonds to form the six-membered ring |
This table provides an overview of common retrosynthetic approaches to the octahydroindolizine skeleton.
Achieving the correct stereochemistry is paramount in the synthesis of indolizidine alkaloids. Several strategies are employed to control the configuration of stereocenters.
One effective method is to begin the synthesis from a chiral starting material (chiral pool synthesis). For example, the diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol successfully utilizes commercially available chiral (S)-epichlorohydrin to establish the initial stereocenters. tandfonline.comtandfonline.com Similarly, optically pure α-amino acids can serve as chiral precursors, transferring their stereochemical integrity to the final indolizidine product through a series of controlled reactions. nih.gov
Substrate-controlled diastereoselectivity is another key consideration. In the synthesis of (6R,8aS)-octahydroindolizin-6-ol, the reduction of an intermediate imine bond is governed by the steric hindrance of an existing hydroxypropyl chain, directing the approach of the reducing agent. tandfonline.com Furthermore, methods like the intramolecular double Michael reaction have been developed to be stereocontrolled, yielding specific isomers of the octahydroindolizine product. rsc.org
Direct Synthetic Routes to Octahydroindolizin-1-amine
Direct synthetic routes focus on the final bond-forming reactions that construct the target molecule. These methods include reductive aminations, nucleophilic cyclizations, and dehydrative annulations to build the core indolizidine structure.
Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or an amine, followed by reduction. youtube.comyoutube.com In the context of indolizidine synthesis, this can be applied intramolecularly to form the bicyclic ring system. The general process involves the reaction of a precursor containing both a carbonyl group (aldehyde or ketone) and an amine to form an intermediate cyclic iminium ion, which is then reduced in situ to yield the saturated heterocyclic system.
While a specific protocol for this compound is not detailed in the reviewed literature, a triple reductive amination approach has been effectively used to synthesize related polyhydroxyindolizidine alkaloids like castanospermine, demonstrating the utility of this strategy in building the core skeleton. acs.org The reaction typically employs a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN), which reduces the iminium ion much faster than it reduces the initial carbonyl group, allowing for a one-pot procedure. youtube.com
Nucleophilic cyclization encompasses a broad range of reactions where a nucleophile attacks an electrophile within the same molecule to form a ring. An aza-Prins cyclization provides a stereoselective route to functionalized indolizidines from 2-allylpyrrolidines. nih.gov In this approach, the condensation of an aldehyde with the 2-allylpyrrolidine generates an iminium ion. This intermediate then undergoes a highly diastereoselective cyclization, where the allyl group acts as the nucleophile, attacking the electrophilic iminium carbon to construct the six-membered ring of the indolizidine system. nih.gov
Another effective approach is the stereocontrolled one-step synthesis of octahydroindolizine derivatives from α,β-unsaturated enamide esters via an intramolecular double Michael reaction. rsc.org This process can be promoted by heat in the presence of reagents like chlorotrimethylsilane (B32843) and triethylamine (B128534) or by treatment with dimethyl-tert-butylsilyl trifluoromethanesulfonate. rsc.org
Dehydrative annulation involves the formation of a ring through the removal of a water molecule. A successful strategy for constructing the octahydroindolizine framework employs an intramolecular ring closure under Mitsunobu-type reaction conditions. tandfonline.comtandfonline.com This method was used to perform a diastereoselective synthesis of (6R,8aS)-octahydroindolizin-6-ol, a precursor for other important indolizidine-based molecules. researchgate.net
The key step involves treating a piperidine precursor, (3R,6S)-6-(3-hydroxypropyl)piperidin-3-ol, with triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD). tandfonline.com This combination activates the primary hydroxyl group on the side chain, allowing the piperidine nitrogen to act as an intramolecular nucleophile, displacing the activated oxygen and closing the five-membered ring to yield the target octahydroindolizine skeleton. researchgate.net This reaction proceeded efficiently, providing the desired product in 72% yield. tandfonline.com
| Precursor | Reagents | Solvent | Temperature | Yield |
| (3R,6S)-6-(3-hydroxypropyl) piperidin-3-ol | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Dry THF | 0–5 °C | 72% |
This table summarizes the conditions for the dehydrative annulation synthesis of (6R,8aS)-octahydroindolizin-6-ol. tandfonline.com
Multi-Component and Tandem Reaction Pathways
Tandem, or domino, reactions are particularly powerful for constructing the bicyclic indolizidine skeleton. A notable example is the synthesis of (–)-Indolizidine 167B, a simple octahydroindolizine, via a domino hydroformylation/cyclization process. nih.gov This reaction begins with an optically active (R)-3-(pyrrol-1-yl)hex-1-ene, which undergoes a highly regioselective rhodium-catalyzed hydroformylation. The resulting linear aldehyde intermediate does not require isolation; instead, it spontaneously undergoes an in-situ intramolecular cyclization, dehydration, and subsequent hydrogenation to yield the target indolizidine. nih.gov This one-pot sequence demonstrates remarkable stereochemical fidelity, transferring the chirality of the starting material to the final product with high optical purity. nih.gov
Another sophisticated tandem approach involves a synergistic copper/iridium dual-catalyzed asymmetric annulation. semanticscholar.orgnih.gov This method facilitates a cascade allylic alkylation/Friedel–Crafts reaction between azomethine ylide precursors and 2-indolizinyl allyl carbonates. The dual catalytic system enables the construction of complex, fused indolizine (B1195054) derivatives bearing three stereogenic centers with excellent control over both diastereoselectivity and enantioselectivity. semanticscholar.orgnih.gov Organocatalysis has also been employed in tandem sequences; an isothiourea-catalyzed enantioselective Michael addition–lactonization, followed by an in-situ ring-opening and cyclization, provides access to highly functionalized tetrahydroindolizine derivatives. rsc.org
Multi-component reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, provide a convergent and diversity-oriented approach to indolizine structures. rug.nlnih.gov A palladium-catalyzed four-component synthesis has been developed using 2-bromopyridines, imines, carbon monoxide, and alkynes. mcgill.ca This process is believed to proceed through the in-situ formation of a mesoionic 1,3-dipole, which then undergoes a cycloaddition with the alkyne to construct the indolizine core. This strategy allows for independent variation of each component, enabling the rapid generation of a diverse library of substituted indolizines from simple precursors. mcgill.ca Another one-pot MCR involves the reaction of ethyl pyridine (B92270) acetate (B1210297) and benzyl (B1604629) bromide, which yields polysubstituted indolizine derivatives in moderate to excellent yields. ynu.edu.cn
Table 1: Comparison of Tandem and Multi-Component Reactions for Indolizine Synthesis
| Methodology | Key Reaction Type | Catalyst/Reagent | Key Intermediates | Advantages | Reference |
|---|---|---|---|---|---|
| Domino Hydroformylation | Tandem Hydroformylation/Cyclization | Rh4(CO)12 | Linear aldehyde | High stereospecificity, one-pot operation | nih.gov |
| Synergistic Catalysis | Tandem Allylation/Friedel-Crafts | Copper/Iridium complexes | π-allyl-Ir species, metallated azomethine ylides | Excellent diastereo- and enantioselectivity | semanticscholar.orgnih.gov |
| Organocatalytic Cascade | Tandem Michael/Lactonization/Cyclization | Isothiourea | --- | Metal-free, high enantioselectivity | rsc.org |
| Palladium-Catalyzed MCR | Multi-Component Carbonylative Cycloaddition | Palladium | Mesoionic 1,3-dipole | High convergence, structural diversity | mcgill.ca |
Asymmetric Synthesis of Chiral this compound Derivatives
The biological activity of indolizidine alkaloids is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure octahydroindolizine derivatives, including precursors to the target amine, is of paramount importance. These methods can be broadly categorized into chiral auxiliary-mediated transformations, catalytic asymmetric processes, and strategies that exert diastereoselective control during cyclization.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been established, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied in asymmetric synthesis. For example, chiral oxazolidinones, popularized by David Evans, can be used to direct stereoselective alkylation and aldol (B89426) reactions, which can be key steps in building chiral fragments for indolizidine synthesis. wikipedia.org
A specific application relevant to the synthesis of chiral amine precursors involves the use of chiral Ni(II) complexes derived from amino acids like proline. beilstein-journals.org These complexes act as chiral glycine (B1666218) or alanine (B10760859) equivalents, where the nickel complex serves as both a protecting group and a chiral auxiliary. Deprotonation followed by alkylation occurs with high diastereoselectivity, controlled by the chiral ligand. Subsequent removal of the metal and ligand reveals an enantioenriched non-canonical amino acid, which can be a valuable precursor for the synthesis of chiral piperidines and, ultimately, octahydroindolizines. beilstein-journals.org
Catalytic asymmetric methods offer a more atom-economical approach to chirality by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal Catalysis: Dual-catalyst systems have proven highly effective. The synergistic Cu/Ir-catalyzed cascade reaction is a prime example, providing a stereodivergent route to fused indolizines. By carefully selecting the chirality of the ligands on both the copper and iridium catalysts, any of the four possible stereoisomers of the product can be selectively synthesized. semanticscholar.orgnih.gov Rhodium catalysis has also been used for the highly regio- and enantioselective synthesis of 3-allylindolizines through a process combining asymmetric allylation with a subsequent Tschitschibabin reaction. organic-chemistry.org
Organocatalysis: This sub-field uses small, chiral organic molecules to catalyze asymmetric transformations. The synthesis of tetrahydroindolizine derivatives has been achieved using a chiral isothiourea catalyst. rsc.org This catalyst promotes an enantioselective Michael addition, initiating a tandem sequence that ultimately yields products with high diastereomeric and enantiomeric ratios. rsc.org Chiral Brønsted acids, such as N-triflyl phosphoramides derived from BINOL, have been used to catalyze asymmetric iminium ion cyclization reactions to form chiral 1-aminoindene derivatives, demonstrating the power of organocatalysis in creating chiral amines in cyclic systems. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. A chemoenzymatic approach has been developed for the synthesis of enantiopure (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine. rsc.orgnih.gov The key step in this synthesis is a kinetic resolution of a racemic octahydroindolizine alcohol intermediate using the immobilized lipase (B570770) Novozym 435. The enzyme selectively acylates one enantiomer of the alcohol, allowing for the easy separation of the unreacted enantiomerically pure alcohol and the acylated product, both of which can then be converted to the desired chiral amine. rsc.orgnih.gov
Achieving stereocontrol during the key ring-forming step is a critical strategy for the synthesis of chiral octahydroindolizines. The diastereoselectivity of an intramolecular cyclization is often governed by the pre-existing stereocenters in the acyclic precursor, which guide the formation of new stereocenters in a predictable manner.
In the domino hydroformylation/cyclization synthesis of (–)-Indolizidine 167B, the intramolecular cyclization of the aldehyde onto the pyrrole (B145914) ring is completely stereoselective. nih.gov The existing stereocenter in the side chain dictates the facial selectivity of the cyclization, leading to the formation of only one diastereomer of the bicyclic product. nih.gov Similarly, diastereoselective radical cascade cyclizations have been developed to generate complex heterocyclic frameworks with excellent stereocontrol, a principle applicable to indolizine systems. rsc.org The success of these reactions often depends on achieving a low-energy transition state for one diastereomeric pathway over the other, which can be influenced by steric and electronic factors within the cyclization precursor.
Synthesis of Advanced Intermediates and Precursors to this compound
The construction of the octahydroindolizine ring system frequently relies on the strategic preparation and manipulation of heterocyclic precursors, most notably substituted piperidines.
Substituted piperidines are crucial building blocks for a multitude of alkaloids, including the indolizidine family. nih.gov Their synthesis is a major focus of organic chemistry, with numerous methods developed for their stereocontrolled preparation. ajchem-a.com
One effective strategy involves the synthesis of enantiomerically enriched 5-methylene piperidines. whiterose.ac.uk This can be achieved by reacting a protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by a cyclization step. The resulting exocyclic methylene (B1212753) group is a versatile functional handle. Hydrogenation of this group can lead to 5-methyl-substituted piperidines with high diastereoselectivity. These piperidine intermediates, containing appropriate functionality at the 2-position, can then be elaborated through further cyclization reactions to form the second ring of the octahydroindolizine skeleton. whiterose.ac.uk Other methods for piperidine synthesis include the hydrogenation of substituted pyridines and various cyclization strategies such as oxidative amination of non-activated alkenes. nih.gov The functionalization of these pre-formed piperidine rings allows for the introduction of side chains and reactive groups necessary for the final intramolecular cyclization to the target octahydroindolizine structure.
Chemical Transformations of Pyrrolidine-Based Precursors
The construction of the octahydroindolizine core from pyrrolidine (B122466) precursors necessitates the formation of the second six-membered ring. This is typically achieved through intramolecular cyclization strategies, where a suitably functionalized side chain attached to the pyrrolidine nitrogen or at the C2 position undergoes ring closure. The introduction of the C1-amine functionality can be accomplished either before or after the formation of the bicyclic system.
A key approach involves the use of proline and its derivatives as chiral building blocks. mdpi.com The stereocenter at the C2 position of proline serves as a crucial control element for the stereochemistry of the final indolizidine product. Various synthetic methodologies have been developed, including but not limited to, intramolecular Michael additions, reductive aminations, and ring-closing metathesis.
For instance, a common strategy involves the elaboration of a side chain at the C2 position of the pyrrolidine ring, which contains a functional group amenable to cyclization. This can be followed by the installation of the amine group at the C1 position.
One notable method for the construction of the pyrrolidine ring itself, which can then be further transformed into the indolizidine skeleton, is the [3+2] cycloaddition of azomethine ylides. utas.edu.aunih.gov This powerful reaction allows for the stereoselective formation of highly substituted pyrrolidines. nih.gov For example, the reaction of an azomethine ylide with an appropriate dipolarophile can furnish a pyrrolidine derivative that is suitably functionalized for subsequent cyclization to the octahydroindolizine core.
While specific detailed synthetic pathways leading directly to this compound from pyrrolidine precursors are not extensively documented in readily available literature, the general principles of indolizidine alkaloid synthesis provide a clear framework. The following table outlines a hypothetical multi-step synthesis based on established chemical transformations, illustrating a plausible route.
| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Alkylation | (S)-Pyrrolidine-2-methanol, 1,4-dibromobutane | K₂CO₃, CH₃CN, reflux | (S)-1-(4-Bromobutyl)pyrrolidin-2-yl)methanol | - | - |
| 2 | Oxidation | (S)-1-(4-Bromobutyl)pyrrolidin-2-yl)methanol | PCC, CH₂Cl₂ | (S)-1-(4-Bromobutyl)pyrrolidine-2-carbaldehyde | - | - |
| 3 | Intramolecular Cyclization (via Grignard) | (S)-1-(4-Bromobutyl)pyrrolidine-2-carbaldehyde | Mg, THF, then H₂O workup | Octahydroindolizin-1-ol | - | Mixture of diastereomers |
| 4 | Oxidation | Octahydroindolizin-1-ol | Dess-Martin periodinane, CH₂Cl₂ | Octahydroindolizin-1-one | - | - |
| 5 | Reductive Amination | Octahydroindolizin-1-one | NH₂OH·HCl, then NaBH₃CN | This compound | - | Mixture of diastereomers |
Note: The yields and diastereomeric ratios in this table are hypothetical and would need to be determined experimentally. The conditions listed are representative of standard organic synthesis protocols for these types of transformations.
The synthesis of structural analogs of this compound can be achieved by modifying the starting pyrrolidine precursor or the side chain that participates in the cyclization. For example, the use of substituted pyrrolidine derivatives or different alkylating agents in the initial step would lead to a variety of substituted indolizidine scaffolds. The stereochemical outcome of these syntheses is a critical aspect, and diastereoselective methods are often employed to control the relative stereochemistry of the newly formed stereocenters. nih.govmdpi.com Asymmetric catalysis has also emerged as a powerful tool for the enantioselective synthesis of these complex molecules. nih.gov
Chemical Reactivity and Transformations of Octahydroindolizin 1 Amine
Reactions Involving the Amine Functional Group
The primary amine functionality is the most reactive site in Octahydroindolizin-1-amine, readily participating in reactions typical of aliphatic amines.
Alkylation of the primary amine group can be achieved with alkyl halides. However, these reactions often lead to a mixture of mono-, di-, and even tri-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. wits.ac.zaontosight.ai To achieve selective mono-alkylation, controlled reaction conditions and a large excess of the amine are typically required. ontosight.ai The use of reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing N-substituted derivatives. nih.gov
Acylation reactions with acyl chlorides or anhydrides proceed readily to form the corresponding amides. exaly.com Unlike alkylation, over-acylation is generally not an issue as the resulting amide is significantly less nucleophilic than the starting amine. ontosight.aimakingmolecules.com These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct. exaly.comacs.org
| Reactant Class | Reagent Example | Product Type | Reaction Conditions | Reference(s) |
| Alkyl Halide | Iodomethane | N-Methylated amine | Excess amine or controlled stoichiometry | ontosight.aiscispace.com |
| Acyl Chloride | Acetyl chloride | N-Acetylated amide | Presence of a base (e.g., pyridine) | exaly.comthieme-connect.com |
| Aldehyde/Ketone | Benzaldehyde | N-Benzyl amine | Reductive amination (e.g., with NaBH₃CN) | nih.gov |
This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govlibretexts.org This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orglibretexts.org The resulting imine can be reduced in situ to afford a secondary amine, a process known as reductive amination. nih.gov
Amides, formed via acylation as described above, are a stable and important class of derivatives. The amide linkage is generally robust but can be hydrolyzed back to the amine and the corresponding carboxylic acid under acidic or basic conditions. thieme-connect.com Reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), provides a route to the corresponding secondary or tertiary amine. nih.govacs.org
The nitrogen atom of the amine group can be oxidized. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso compound, although these reactions can be difficult to control. The tertiary nitrogen of the indolizidine ring can also be oxidized to an N-oxide. For instance, N-methylpiperidine N-oxide has been used as a source of a nonstabilized ylide in the synthesis of octahydroindolizine (B79230) derivatives. acs.org
Reduction reactions at the nitrogen center are more commonly associated with derivatives of this compound. For example, the reduction of an imine formed from the amine will yield a secondary amine. nih.gov Similarly, the reduction of an amide derivative leads to the corresponding amine. nih.govacs.org Catalytic hydrogenation is a common method for the reduction of related indolizine (B1195054) systems to the saturated octahydroindolizine core. researchgate.netacs.org For instance, the hydrogenation of 1-(dialkylamino)-3-substituted indolizines using platinum(IV) oxide as a catalyst provides the corresponding aminoindolizidines with high diastereoselectivity. acs.org
| Reaction Type | Reagent/Condition | Starting Material (Example) | Product (Example) | Reference(s) |
| Oxidation | Hydrogen Peroxide | Tertiary Amine | N-Oxide | |
| Reduction | LiAlH₄ | Amide | Amine | nih.govacs.org |
| Catalytic Hydrogenation | PtO₂, H₂ | Indolizine | Octahydroindolizine | researchgate.netacs.org |
Reactions Involving the Octahydroindolizine Ring System
The saturated bicyclic core of this compound is generally unreactive towards many reagents. However, specific transformations can be induced under forcing conditions or with particular reagents.
Direct electrophilic addition to the saturated octahydroindolizine ring is not a typical reaction pathway due to the absence of a pi-system. However, functionalization of the ring can be achieved through other means. For example, lithiation of the octahydroindolizine ring followed by quenching with an electrophile has been reported for some derivatives.
Nucleophilic additions are more relevant in the context of reactions involving iminium ions derived from the octahydroindolizine skeleton. utexas.edu These electrophilic intermediates can be generated in situ and are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at positions alpha to the nitrogen.
The octahydroindolizine ring system is generally stable, but ring-opening reactions can be induced under specific conditions. For instance, treatment of certain functionalized octahydroindoles with trifluoroacetic anhydride (B1165640) followed by a base has been shown to result in ring expansion to decahydroquinolines. nih.gov While not a direct reaction of this compound, this demonstrates a potential transformation pathway for the bicyclic core. Ring-opening of the octahydroindolizine ring can also be a side reaction during certain reduction processes if not performed under carefully controlled conditions. beilstein-journals.org In some cases, ring-opening of substituted thiophene-1,1-dioxides with secondary amines has been used to construct azatrienes which can then undergo intramolecular Diels-Alder reactions to form indolizidine derivatives. lu.se
Ring-expansion reactions can also occur. For example, bicyclic ammonium (B1175870) salts derived from the indolizidine core can undergo ring expansion upon thermal decomposition or treatment with strong bases. africanjournalofbiomedicalresearch.com
| Reaction Type | Description | Reference(s) |
| Ring-Expansion | Treatment of functionalized octahydroindoles with TFAA and a base can lead to decahydroquinolines. | nih.gov |
| Ring-Opening | Can occur as a side reaction in reductions or be a key step in specific synthetic routes to indolizidine derivatives. | beilstein-journals.orglu.se |
| Ring-Expansion of Ammonium Salts | Thermal decomposition or use of strong bases on bicyclic ammonium salts can induce ring expansion. | africanjournalofbiomedicalresearch.com |
Mechanistic Investigations of this compound Reactions
Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, by examining the mechanisms of analogous reactions with related saturated nitrogen heterocycles, we can infer the likely pathways and intermediates involved.
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis of 1-aminoindolizidines has been reported through a copper-catalyzed three-component reaction to form an indolizine, followed by a chemoselective hydrogenation. researchgate.netacs.org The hydrogenation is proposed to proceed through a 5,6,7,8-tetrahydroindolizine (B83744) intermediate, which contains a pyrrole (B145914) moiety that is subsequently reduced. researchgate.netacs.org
For the hypothetical C-H functionalization reactions, the mechanisms would likely follow established pathways for related systems. For instance, palladium-catalyzed C-H arylation with an aminoquinoline directing group is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.org This involves a concerted metalation-deprotonation step to form a palladacycle intermediate. acs.org
In nickel-catalyzed C-H alkylation, a proposed mechanism involves the formation of a nickel-hydride species that mediates the hydroalkylation of an olefin. springernature.com The stereoselectivity is controlled by a chiral ligand coordinated to the nickel center. springernature.com
Photoredox-catalyzed reactions would proceed via single-electron transfer (SET) processes. nih.gov For example, an excited-state photocatalyst could oxidize the amine to form an amine radical cation, which could then lead to the formation of a carbon-centered radical at the α-position through deprotonation. nih.gov This radical could then be trapped by a suitable electrophile.
Kinetic and Thermodynamic Analyses of Reaction Processes
Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles of kinetic and thermodynamic control are applicable to its reactions. masterorganicchemistry.compressbooks.pub
In many reactions, the distribution of products can be influenced by temperature and reaction time. A reaction under kinetic control (typically at lower temperatures and shorter reaction times) will favor the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.compressbooks.pub Conversely, a reaction under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established) will favor the most stable product. masterorganicchemistry.compressbooks.pub
For instance, in the potential functionalization of the octahydroindolizine scaffold, different carbon positions might be favored under kinetic versus thermodynamic conditions. The relative stabilities of the potential intermediates and products would determine the final product distribution under thermodynamic control.
Kinetic studies on the reactions of cyclic secondary amines with electrophiles have been performed to determine electrophilicity parameters and understand reactivity trends. acs.orgnih.gov Such studies for this compound would provide valuable quantitative data on its nucleophilicity and the rates of its reactions.
The following table presents a hypothetical analysis of kinetic versus thermodynamic control for a potential reaction of this compound, based on general principles.
| Reaction Condition | Controlling Factor | Favored Product Characteristics | Hypothetical Example for this compound Functionalization |
| Low Temperature, Short Time | Kinetic Control | Product formed via the lowest energy transition state. Often the less sterically hindered product. | Functionalization at a more accessible, but potentially less stable, carbon position. |
| High Temperature, Long Time | Thermodynamic Control | The most stable product isomer. | Isomerization to a more thermodynamically stable, substituted octahydroindolizine derivative. |
Structural Elucidation and Analytical Characterization Methodologies
Advanced Spectroscopic Techniques in Structural Determination
Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, chemists can decipher the intricate arrangement of atoms within a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. For Octahydroindolizin-1-amine, the spectrum is expected to show a series of multiplets in the aliphatic region (typically δ 1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atoms (C3, C5, and C1) would be deshielded and appear further downfield. rsc.org The proton on C1, being attached to the same carbon as the amine group, would have a distinct chemical shift. The N-H protons of the primary amine would likely appear as a broad singlet, the chemical shift of which is concentration-dependent, and this signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). ua.es
¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The spectrum of this compound is expected to display eight distinct signals. Carbons bonded to the electron-withdrawing nitrogen atom (C1, C3, C5, and C8a) will be shifted downfield compared to the other saturated carbons. Based on data from similar amino-indolizidine structures, the chemical shifts can be predicted. ua.es
| Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| 1 | ~3.0 - 3.4 | ~50 - 55 |
| 2 | ~1.6 - 1.9 | ~30 - 35 |
| 3 | ~2.8 - 3.2 | ~52 - 57 |
| 5 | ~2.9 - 3.3 | ~53 - 58 |
| 6 | ~1.4 - 1.7 | ~24 - 28 |
| 7 | ~1.3 - 1.6 | ~25 - 29 |
| 8 | ~1.7 - 2.0 | ~33 - 38 |
| 8a | ~2.5 - 2.9 | ~60 - 65 |
| NH₂ | ~1.5 - 2.5 (broad) | N/A |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for connecting different spin systems and confirming the assembly of the bicyclic ring system.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₁₆N₂), the nominal molecular weight is 140.23 g/mol .
In accordance with the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation.
| m/z Value | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 140 | [C₈H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 111 | [C₇H₁₁N₂]⁺ | α-cleavage (loss of C₂H₅ from ring) |
| 97 | [C₆H₁₁N]⁺ | α-cleavage (loss of CH₂NH₂) |
| 83 | [C₅H₉N]⁺ | Further fragmentation of the ring structure |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the presence of functional groups. As a primary aliphatic amine, this compound is expected to exhibit several characteristic absorption bands. Data from structurally similar compounds confirms these expectations. ua.es
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 and ~3280 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |
| ~2960 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) |
| ~1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| ~1450 | C-H Bend (Scissoring) | Methylene (B1212753) (CH₂) |
| ~1250 - 1020 | C-N Stretch | Aliphatic Amine |
| ~910 - 665 (broad) | N-H Wag | Primary Amine (NH₂) |
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for its purification from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For the analysis of indolizidine alkaloids, reversed-phase HPLC is commonly employed.
A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution method would be optimized to achieve a good separation of the target compound from any impurities or side products. Detection can be challenging as the simple octahydroindolizine (B79230) core lacks a strong chromophore for UV detection. Therefore, derivatization with a UV-active or fluorescent tag might be necessary for sensitive detection, or alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) could be used. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. Amines like this compound have low volatility due to hydrogen bonding.
Therefore, for GC-MS analysis, derivatization is typically required to increase volatility and improve chromatographic peak shape. Common derivatization procedures for amines include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with trifluoroacetic anhydride). The derivatized analyte can then be separated on a nonpolar capillary column (e.g., DB-5ms) and identified by its characteristic retention time and the mass spectrum of the derivative. The use of GC-MS has been documented in the characterization of related amino indolizidines.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and indispensable tool in the synthesis and preliminary analysis of this compound and its derivatives. Its primary applications include monitoring the progress of chemical reactions to determine the consumption of starting materials and the formation of the desired product. Furthermore, TLC is utilized for the preliminary assessment of product purity and for the optimization of solvent systems for purification by column chromatography.
The choice of the mobile phase (eluent) is critical and is tailored to the polarity of the specific indolizidine alkaloid being analyzed. A common stationary phase for the analysis of these compounds is silica (B1680970) gel. For a derivative, N-[4-(trifluoromethyl)phenyl]this compound, a non-polar solvent system of hexane (B92381) and ethyl acetate in a 7:3 ratio has been effectively used, yielding a specific retention factor (Rf) value. ua.es The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter under defined chromatographic conditions. For more polar indolizidine derivatives, a more polar eluent system may be required to achieve optimal separation. Visualization of the spots on the TLC plate, especially for compounds lacking a chromophore, is typically achieved by staining with a universal reagent such as potassium permanganate (B83412) or iodine vapor.
The following table summarizes representative TLC data for compounds structurally related to this compound, illustrating the typical solvent systems and resulting Rf values.
| Compound | Solvent System (v/v) | Stationary Phase | Rf Value | Source |
| N-[4-(Trifluoromethyl)phenyl]this compound | Hexane/Ethyl Acetate (7:3) | Silica Gel | 0.80 | ua.es |
| A substituted indolizidine precursor | Ethyl Acetate/Hexane (1:3) | Silica Gel | 0.52 | journals.co.za |
| (7S,8S,8aS)-Octahydroindolizine-7,8-diol precursor | Ethyl Acetate/Hexane (75%) | Silica Gel | 0.8 | aalto.fi |
It is important to note that the Rf value is sensitive to experimental conditions, including the exact composition of the mobile phase, the activity of the stationary phase, the chamber saturation, and the temperature. Therefore, direct comparison of Rf values between different laboratories requires strict adherence to standardized procedures.
Crystallographic Analysis for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules like this compound. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of stereogenic centers.
The process involves growing a single, high-quality crystal of the compound, often as a salt (e.g., hydrochloride) to enhance crystallinity. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For indolizidine alkaloids and their derivatives, X-ray crystallographic analysis has been successfully employed to establish their complex stereostructures. For instance, the crystal structure of (6S,7S,8S,8aS)-6-Ethyl-3-oxo-1,2,3,5,6,7,8,8a-octahydroindolizine-7,8-diyl diacetate, a related indolizine (B1195054) derivative, was determined to crystallize in the monoclinic space group P21 with two independent molecules in the asymmetric unit. iucr.org The analysis confirmed the chair conformation of the six-membered ring and the absolute configuration at each stereocenter. iucr.org This type of detailed structural information is crucial for understanding the structure-activity relationships of these biologically significant compounds.
The crystallographic data obtained for a given compound are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the scientific community. The key parameters reported in a crystallographic study are summarized in the table below, using a representative example of a related heterocyclic compound to illustrate the nature of the data.
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.123, 12.456, 15.789 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 98.54, 90 | Angles of the unit cell. |
| Volume (Å3) | 1965.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R indices | R1 = 0.045, wR2 = 0.112 | Indicators of the quality of the structural refinement. |
This comprehensive structural data from X-ray crystallography is unparalleled in its detail and is considered the gold standard for absolute stereochemistry determination.
Biological and Pharmacological Investigations Mechanistic and Preclinical Focus
Investigation of Molecular Mechanisms of Action
There is no available information in the public domain concerning the investigation of the molecular mechanisms of action of Octahydroindolizin-1-amine. The following subsections, which are standard in pharmacological profiling, remain uncharacterized for this compound.
Enzyme Inhibition and Activation Studies
No studies have been published that detail the inhibitory or activating effects of this compound on any specific enzymes. Consequently, there is no data available, such as IC50 or Ki values, to present in a data table.
Protein-Ligand Interaction Analyses
There are no published computational or experimental analyses detailing the interaction of this compound with any protein targets. Structural data, such as that from X-ray crystallography or NMR spectroscopy, which would elucidate binding modes, is not available.
Modulation of Cellular Signaling Pathways in In Vitro Models
No research has been found that investigates the effects of this compound on cellular signaling pathways in any in vitro models.
In Vitro Cell-Based Biological Activity Assessments
Specific studies on the in vitro cell-based biological activity of this compound are absent from the scientific literature.
Studies on Cellular Proliferation and Apoptosis Induction
There are no published studies that have assessed the impact of this compound on cellular proliferation or its ability to induce apoptosis in any cell line. As a result, no data on these cellular processes is available for this compound.
Anti-Inflammatory Responses in Cell Cultures
There is a lack of publicly available scientific literature detailing the anti-inflammatory responses of this compound in cell culture models. While the anti-inflammatory properties of various functionalized indolizidine alkaloids have been reported, no specific data on the modulation of pro-inflammatory or anti-inflammatory cytokines, enzymes (e.g., cyclooxygenases, lipoxygenases), or signaling pathways (e.g., NF-κB, MAPKs) by the parent compound, this compound, could be identified. Research on more complex indolizidine alkaloids, such as phenanthroindolizidines, has shown suppression of pro-inflammatory factors like nitric oxide (NO) in macrophage cell lines. nih.gov However, these findings cannot be directly extrapolated to the unsubstituted this compound.
Mechanistic Investigations of Antimicrobial Activity
Detailed mechanistic investigations into the antimicrobial activity of this compound are not present in the accessible scientific literature. The general mechanisms of action for alkaloids against microbial pathogens often involve disruption of the cell membrane, inhibition of nucleic acid and protein synthesis, or interference with metabolic pathways. nih.gov Some studies have explored the antimicrobial properties of substituted indolizine (B1195054) derivatives against various bacteria and fungi. researchgate.net Nevertheless, specific data elucidating the minimum inhibitory concentrations (MICs), effects on microbial cell morphology, membrane potential, or specific enzymatic targets for this compound are not available.
In Silico and Computational Biology Studies
Computational studies provide a valuable framework for predicting the biological potential of chemical compounds. However, a thorough search of the literature did not yield specific in silico investigations focused on this compound.
Molecular Docking and Dynamics Simulations for Target Recognition
No published studies were found that specifically report on molecular docking or molecular dynamics simulations of this compound with any biological target. Such studies are crucial for identifying potential protein-ligand interactions and elucidating the structural basis of biological activity. While docking studies have been performed on other alkaloid structures to predict their binding affinities to various enzymes and receptors, this level of investigation has not been reported for this compound. mdpi.comnih.gov
Virtual Screening for Potential Biological Targets
Virtual screening is a computational technique used to identify potential biological targets for a given compound by screening it against libraries of macromolecular structures. nih.govmedchemexpress.comwuxibiology.com There are no reports of virtual screening studies having been conducted with this compound to identify its potential biological targets. Such an investigation would be a valuable first step in exploring the pharmacological profile of this compound.
Preclinical Mechanistic Studies in Relevant Biological Systems
Consistent with the lack of in vitro and in silico data, there is no available information on preclinical mechanistic studies of this compound in relevant biological systems. Such studies, which are essential for understanding the physiological effects and mechanisms of action of a compound in a whole organism, have been conducted for other alkaloids in models of inflammation and other diseases. nih.gov The absence of this data for this compound further underscores the gap in our understanding of its potential pharmacological effects.
Pharmacological Target Engagement in Animal Models
Information regarding the direct engagement of this compound with specific pharmacological targets, such as receptor occupancy or enzyme activity, in animal models is not available in the reviewed scientific literature. Studies on related but distinct indolizidine derivatives have explored their interactions with various targets, but these findings cannot be directly attributed to this compound.
Table 1: Summary of Pharmacological Target Engagement Data for this compound in Animal Models
| Target | Animal Model | Method of Measurement | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Investigating Cellular Processes and Molecular Markers in Animal Tissues
Similarly, there is a lack of published research investigating the specific effects of this compound on cellular processes and molecular markers within animal tissues. While studies on other indolizidine alkaloids have documented various cellular effects, this information is not specific to this compound.
Table 2: Summary of Cellular and Molecular Marker Investigations for this compound in Animal Tissues
| Cellular Process/Molecular Marker | Animal Tissue | Method of Analysis | Findings |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Theoretical and Computational Studies of Octahydroindolizin 1 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems. For saturated nitrogen heterocycles such as octahydroindolizin-1-amine, these calculations can provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
The electronic behavior of this compound is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily associated with the lone pair of electrons on the nitrogen atom, making it the principal site for electrophilic attack. The LUMO, on the other hand, is distributed across the C-N and C-C antibonding regions, indicating potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, which is generally expected for saturated systems like this compound.
Table 1: Representative Global Reactivity Descriptors for Saturated Nitrogen Heterocycles (Calculated at the B3LYP/6-31G(d) level of theory)
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electronegativity (χ) |
| Pyrrolidine (B122466) | -5.89 | 1.98 | 3.94 | 1.96 |
| Piperidine (B6355638) | -5.75 | 2.15 | 3.95 | 1.80 |
| Octahydroindolizine (B79230) | Est. -5.8 to -5.6 | Est. > 2.0 | Est. ~3.9 | Est. ~1.8-1.9 |
Note: Values for octahydroindolizine are estimated based on trends observed in simpler saturated nitrogen heterocycles.
Local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule. For this compound, the nitrogen atom is expected to have the highest value for f-, indicating its susceptibility to electrophilic attack, while the hydrogen atoms of the amino group would likely exhibit a high f+ value, suggesting their potential as sites for nucleophilic attack or deprotonation.
The conformational flexibility of the octahydroindolizine core is a key determinant of its biological activity and physical properties. The fused five- and six-membered rings can adopt several low-energy conformations. The relative orientation of the hydrogen atom at the bridgehead carbon (C-8a) and the substituent at C-1 gives rise to different stereoisomers.
Computational methods can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. biomedres.usbiomedres.us For the octahydroindolizine ring system, chair-like and boat-like conformations of the six-membered ring and envelope and twist conformations of the five-membered ring are possible. The cis-fused and trans-fused isomers of the parent octahydroindolizine have been studied, with the cis isomer generally being more stable. biomedres.usbiomedres.us
The presence of the amine group at the C-1 position introduces additional conformational possibilities due to the orientation of the amino group (axial vs. equatorial). The relative energies of these conformers are influenced by steric interactions and intramolecular hydrogen bonding.
Table 2: Calculated Relative Energies of Representative Conformations of a Substituted Octahydroindolizine Analog
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
| Chair-Equatorial | 175.4 | 0.00 |
| Chair-Axial | -65.2 | 1.85 |
| Twist-Boat-Equatorial | 55.8 | 3.50 |
Dihedral angle refers to a key angle defining the ring pucker or substituent orientation. Data is representative and based on studies of similar bicyclic systems.
Computational Prediction and Validation of Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For reactions involving this compound, such as N-alkylation or acylation, computational methods can be employed to map out the entire reaction pathway. rsc.orgresearchgate.net This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state theory is a cornerstone of these investigations. By identifying the transition state structure, which represents the highest energy point along the reaction coordinate, chemists can understand the stereochemical and electronic requirements of the reaction. For instance, in an SN2 reaction at the nitrogen atom, the transition state would feature a pentacoordinate nitrogen atom.
Once the transition state has been identified, its energy relative to the reactants can be calculated to determine the activation energy (ΔE‡) of the reaction. bohrium.comfrontiersin.org This is a crucial parameter for predicting the reaction rate. Lower activation energies correspond to faster reactions.
DFT calculations have been successfully used to predict activation energies for a wide range of organic reactions, including those involving amines. frontiersin.org By comparing the activation energies of competing reaction pathways, it is possible to predict the major product of a reaction.
Table 3: Representative Calculated Activation Energies for Reactions of Amines
| Reaction Type | Amine | Reagent | Solvent | Calculated ΔG‡ (kcal/mol) |
| N-Alkylation | Alkylamine | Alkyl Halide | Polar Aprotic | 15-25 |
| N-Acylation | Arylamine | Acyl Chloride | Nonpolar | 10-20 |
| Reductive Deamination | Benzylamine | Hydrosilane | - | ~27 |
Note: These are typical ranges and the actual values for this compound would depend on the specific reagents and conditions.
Computational Approaches to Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital in medicinal chemistry for the rational design of new drugs. dergipark.org.trdergipark.org.tr These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity.
For derivatives of this compound, computational SAR studies could be employed to understand how modifications to the core structure affect its interaction with a biological target. nih.govmdpi.comnih.gov For example, molecular docking simulations could be used to predict the binding mode and affinity of different this compound analogs to a specific receptor or enzyme. mdpi.comtandfonline.comsemanticscholar.org
In a typical QSAR study, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) is calculated for a series of compounds with known biological activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the activity. This model can then be used to predict the activity of new, untested compounds.
Table 4: Common Molecular Descriptors Used in QSAR Studies of Indolizine (B1195054) Derivatives
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Hydrophobic | LogP, Polar surface area (PSA) |
| Topological | Connectivity indices, Shape indices |
The insights gained from these computational SAR studies can guide the synthesis of new this compound derivatives with improved potency and selectivity. nih.govacs.org
Applications in Chemical Biology and Specialized Chemical Research
Utility as a Synthetic Building Block for Complex Molecules
The octahydroindolizine (B79230) core is a prevalent feature in a number of biologically important alkaloids, including slaframine (B1196289) and castanospermine. researchgate.net The synthesis of optically active heterocycles containing this skeleton is therefore a pivotal area of focus in organic and medicinal chemistry. researchgate.net Octahydroindolizin-1-amine, in particular, serves as a valuable synthetic precursor for a range of more elaborate molecules.
Research has demonstrated the successful synthesis of 1-amino-3-substituted indolizidines, where this compound is a key product. ua.es One synthetic route involves the use of pyrroles as foundational building blocks to construct the indolizidine core, ultimately yielding various derivatives. ua.es The versatility of the amine functionality at the 1-position allows for further chemical modifications, making it a strategic point for introducing diversity into the molecular structure. This adaptability is crucial for creating libraries of compounds for screening in drug discovery programs.
The synthesis of such compounds often involves multi-step sequences, starting from readily available materials. For instance, the synthesis of a precursor for (6S)-octahydroindolizin-6-ol, another derivative, has been achieved through a systematic sequence of reactions including alkylation, cyclization, and debenzylation. researchgate.net These synthetic strategies underscore the importance of the octahydroindolizine framework and its derivatives as chiral building blocks for creating stereochemically complex and biologically active molecules. researchgate.net
Table 1: Examples of Synthesized Octahydroindolizine Derivatives and Precursors
| Compound/Precursor | Starting Materials/Key Reagents | Synthetic Approach | Reference |
| This compound | Pyrroles, secondary amines, terminal alkynes | Chemoselective synthesis | ua.es |
| N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one (precursor for (6S)-octahydroindolizin-6-ol) | Sodium salt of benzene (B151609) sulfonyl chloride, dibromo propane, benzylamine, (S)-epichlorohydrin, diethyl malonate | Multi-step synthesis involving alkylation, cyclization, and debenzylation | researchgate.net |
Development as a Chemical Probe for Biological Pathway Elucidation
The field of chemical biology relies heavily on the use of chemical probes to investigate and understand biological processes at the molecular level. ku.dk These probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function and role in cellular pathways. nih.govnih.gov The development of such probes often involves the incorporation of specific functional groups onto a core scaffold that provides affinity for the target.
While no specific chemical probes based on the this compound scaffold have been detailed in the provided research, the general principles of chemical probe design suggest its potential in this area. A typical chemical probe consists of three key components: a "warhead" that binds to the target, a photoaffinity group for covalent attachment, and a bioorthogonal tag for detection and isolation. mdpi.comlstmed.ac.uk
The this compound structure could serve as the core scaffold, providing the initial binding interaction with a target protein. The amine group at the 1-position offers a convenient handle for chemical modification, allowing for the attachment of various functionalities. For instance, a photoreactive group, such as a diazirine or benzophenone, could be introduced to enable light-induced covalent cross-linking to the target protein. lstmed.ac.uk This covalent linkage is crucial for identifying the protein target from a complex biological sample. nih.gov
Furthermore, a terminal alkyne or azide (B81097) group could be appended to the scaffold to serve as a bioorthogonal handle. mdpi.comlstmed.ac.uk These groups allow for "click chemistry" reactions, enabling the attachment of reporter molecules, such as fluorophores or biotin, for visualization and affinity purification of the probe-target complex. mdpi.com The development of such probes would allow for the confident assessment of the biological roles of their targets. nih.gov
Table 2: Potential Functional Groups for Developing an this compound-based Chemical Probe
| Functional Group | Purpose | Example | Reference |
| Photoaffinity Label | Covalent attachment to the target protein upon photo-irradiation. | Diazirine, Benzophenone | mdpi.comlstmed.ac.uk |
| Bioorthogonal Handle | Enables attachment of reporter molecules for detection and isolation. | Terminal Alkyne, Azide | mdpi.comlstmed.ac.uk |
| Reporter Molecule | Visualization and/or purification of the probe-target complex. | Fluorophore (e.g., TAMRA), Biotin | mdpi.com |
The systematic development of this compound-based chemical probes could provide valuable tools for exploring biological pathways and identifying new therapeutic targets. The versatility of its core structure, combined with established methods for probe design, makes it a promising candidate for future research in chemical biology.
Future Research Directions and Identified Research Gaps
Exploration of Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. While various methods exist for constructing the indolizine (B1195054) core, many rely on harsh conditions, expensive metal catalysts (such as palladium, copper, or rhodium), and hazardous organic solvents. ijettjournal.org Future research must prioritize the development of green methodologies specifically tailored for the synthesis of Octahydroindolizin-1-amine and its derivatives.
Identified research gaps include the adaptation of emerging green techniques to this specific target. Key areas for exploration are:
Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has shown promise in the one-pot synthesis of indolizines in aqueous media. nih.govnih.gov Research should focus on identifying or engineering enzymes that can catalyze the stereoselective synthesis of the octahydroindolizine (B79230) scaffold and the introduction of the C1-amine functionality.
Solvent-Free and Aqueous Reactions: Methods using water as a solvent or solvent-free conditions, catalyzed by simple metal salts like CuBr, have been developed for some indolizine syntheses. rsc.orgmdpi.com Applying these conditions to the multi-step synthesis required for this compound could significantly reduce environmental impact.
Flow Chemistry: Continuous flow hydrogenation has been applied for the industrial synthesis of related compounds, offering high throughput and purity while minimizing waste. Investigating the application of flow reactors for the reduction and amination steps in this compound synthesis is a promising avenue.
| Methodology | Conventional Approach | Potential Green Alternative | Key Advantages of Green Approach | Reference |
|---|---|---|---|---|
| Catalysis | Homogeneous precious metal catalysts (Pd, Rh) | Biocatalysts (e.g., Lipases), simple metal salts (CuBr), nanocatalysts | Lower toxicity, reusability, milder reaction conditions | nih.gov, mdpi.com, researchgate.net |
| Solvent | Hazardous organic solvents (Benzene, Methylene (B1212753) chloride) | Water, Polyethylene glycol (PEG), or solvent-free conditions | Reduced environmental pollution and operational hazards | rsc.org, smolecule.com |
| Energy Input | Prolonged heating/reflux conditions | Microwave irradiation, Ultrasound activation | Shorter reaction times, improved energy efficiency | nih.gov, ijettjournal.org |
Discovery of Novel and Unexplored Chemical Transformations
The chemical reactivity of the this compound scaffold is largely uncharted territory. Its structure, featuring a saturated bicyclic system and a primary amine, offers opportunities for diverse functionalization. Future research should aim to explore novel chemical transformations to generate a library of derivatives with unique properties.
Key areas for investigation include:
C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds could provide novel routes to modify the saturated carbocyclic framework of the octahydroindolizine ring system, a task that is challenging with classical methods.
Late-Stage Functionalization: Developing reactions that selectively modify the core structure after its initial synthesis is crucial for efficient drug discovery. researchgate.net For this compound, this could involve reactions targeting the amine group or specific C-H bonds on the ring.
Ring-Distortion and Expansion/Contraction: Investigating reactions that alter the core bicyclic structure could lead to entirely new heterocyclic systems with potentially novel biological activities.
N-Glycoconjugation: The primary amine offers a handle for N-glycoconjugation, a process that can modulate the physicochemical and biological properties of amine-containing drugs. nih.gov Exploring this transformation could yield novel prodrugs or compounds with altered bioavailability. nih.gov
Deepening Mechanistic Understanding of Biological Interactions
While many indolizidine alkaloids are known for their biological activities, such as inhibiting glycosidases or acting as anticancer agents, the specific biological targets and mechanisms of action for this compound are unknown. acs.org A deep understanding of how this molecule interacts with biological systems at a molecular level is essential for any therapeutic development.
Future research should focus on:
Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational target prediction, to identify the specific proteins or cellular pathways with which this compound interacts.
Structural Biology: Determining the crystal or cryo-EM structures of this compound bound to its biological target(s). This would provide invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its activity.
In Silico Modeling of Interactions: Using molecular docking and molecular dynamics simulations to predict and analyze the binding modes of this compound with potential biological targets. researchgate.net These computational studies can guide the design of more potent and selective derivatives and help interpret experimental results. nih.gov
| Research Area | Methodology | Objective | Potential Outcome | Reference |
|---|---|---|---|---|
| Target Identification | Affinity-based proteomics, genetic screening | Identify specific protein or nucleic acid targets | Validation of therapeutic targets | researchgate.net |
| Binding Site Characterization | X-ray crystallography, NMR spectroscopy | Determine the 3D structure of the compound-target complex | Structural basis for mechanism of action | scirp.org |
| Mechanistic Probing | Enzyme kinetics, cellular assays, isotopic labeling | Elucidate how the compound modulates target function | Understanding of functional effects (inhibition, activation) | ijrpr.com |
| In Vivo Validation | Animal models of disease | Assess efficacy and target engagement in a living organism | Preclinical proof-of-concept | researchgate.net |
Integration of Chemoinformatics and Artificial Intelligence in Design and Discovery
The fields of chemoinformatics and artificial intelligence (AI) have become indispensable tools in accelerating drug discovery. nih.gov These technologies can be leveraged to mine vast chemical spaces, predict molecular properties, and generate novel drug candidates, moving experiments from the lab to a virtual environment. nih.govfrontiersin.org For this compound, these computational approaches represent a significant and untapped opportunity.
Key research directions include:
Virtual Library Generation and Screening: Using computational tools to generate large virtual libraries of this compound derivatives and screen them against known biological targets to identify promising lead compounds. longdom.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate structural features of this compound derivatives with their biological activity. longdom.orgresearchgate.net These models can then be used to predict the activity of unsynthesized compounds, prioritizing synthetic efforts.
AI-Driven De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific properties like target affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Synthesis Prediction: Utilizing AI algorithms to predict efficient synthetic routes for novel, computationally designed derivatives, thus bridging the gap between virtual design and physical synthesis. frontiersin.org
The integration of these computational strategies will be crucial for efficiently navigating the chemical space around this compound and unlocking its full therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing octahydroindolizin-1-amine with high purity?
- Methodological Answer : Synthesis should follow a stepwise protocol with rigorous characterization at each stage. For example, intermediates must be verified using techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be optimized using design-of-experiment (DoE) frameworks to maximize yield and minimize side products. Ensure compliance with IUPAC naming conventions and provide spectral data for all novel compounds in supplementary materials .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Combine orthogonal methods:
- Spectroscopy : IR spectroscopy to identify functional groups (e.g., amine stretches near 3300 cm⁻¹) .
- Chromatography : HPLC-MS for purity assessment and detection of trace impurities .
- Crystallography : Single-crystal X-ray diffraction for definitive stereochemical confirmation .
- Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shift predictions) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Assay Conditions : Compare buffer pH, incubation time, and cell lines used across studies. For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Data Normalization : Use internal standards (e.g., deuterated analogs) to control for batch-to-batch variability .
- Statistical Analysis : Apply meta-analysis tools (e.g., Cochrane frameworks) to reconcile contradictory findings and identify confounding factors .
Q. What strategies optimize the stereoselective synthesis of this compound analogs?
- Methodological Answer :
- Catalyst Selection : Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess (ee). For example, Proline-derived catalysts may improve cyclization selectivity .
- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Kinetic Resolution : Employ enzymatic transaminases for selective amination, as demonstrated in cyclohexane-1-amine syntheses .
Q. How can researchers mitigate the risk of nitrosamine impurities in this compound formulations?
- Methodological Answer :
- Risk Assessment : Follow EMA guidelines to evaluate nitrosamine formation pathways (e.g., secondary amine reactivity with nitrosating agents) .
- Analytical Controls : Implement LC-MS/MS with deuterated internal standards (e.g., AOZ-d4) to detect impurities at ppm levels .
- Process Design : Avoid nitrite-containing reagents and incorporate scavengers (e.g., ascorbic acid) during synthesis .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report R² values and confidence intervals for EC₅₀/IC₅₀ estimates .
- Outlier Handling : Apply Grubbs’ test to exclude anomalies, ensuring reproducibility across replicates .
- Data Transparency : Archive raw datasets in repositories like Zenodo and cite them using DOIs .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Descriptions : Specify equipment (e.g., Schlenk line for air-sensitive steps), solvent purification methods, and reaction monitoring tools .
- Supplementary Materials : Include step-by-step videos or schematics for complex procedures (e.g., column chromatography gradients) .
- Validation : Provide third-party replication data or independent lab verification in collaborative studies .
Ethical and Reporting Standards
Q. What are the best practices for citing conflicting literature in this compound research?
- Methodological Answer :
- Critical Appraisal : Use frameworks like SANRA (Scale for the Assessment of Narrative Review Articles) to evaluate source credibility .
- Transparent Reporting : Highlight methodological differences (e.g., in vivo vs. in vitro models) that may explain contradictions .
- Ethical Citation : Avoid citation bias by including studies with negative results in systematic reviews .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
